

IUPAC name for Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate

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Compound of Interest

Compound Name: Methyl 2-(Boc-amino)isonicotinate

Cat. No.: B1422050

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An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate

This guide provides a comprehensive technical overview of Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate, a key bifunctional building block in modern synthetic and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and applications.

Chemical Identity and Nomenclature

Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate is a heterocyclic compound featuring a pyridine core. The structure incorporates two key functional groups that are central to its utility in multi-step synthesis: a tert-butoxycarbonyl (Boc) protected amine and a methyl ester. The Boc group provides a stable, acid-labile protecting group for the nucleophilic amine at the 2-position, while the methyl ester at the 4-position (isonicotinoyl position) serves as a versatile handle for further chemical transformations, most commonly amide bond formation.

Its formal IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate.^[1] This nomenclature precisely defines the connectivity of the tert-butoxycarbonyl group to the amino nitrogen on the pyridine ring and the position of the methyl carboxylate.

Identifier	Value	Source
IUPAC Name	methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate	[1]
Common Names	Methyl 2-(Boc-amino)isonicotinate, Methyl 2-(tert-butoxycarbonylamino)pyridine-4-carboxylate	[1][2]
CAS Number	639091-75-1	[1][2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1][2]
Canonical SMILES	CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC	[1]

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation development. Below is a summary of key computed and physical properties for Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate.

Property	Value	Source
Molecular Weight	252.27 g/mol	[1][2]
Exact Mass	252.11100700 Da	[1]
Appearance	White to pale-yellow solid	[2][3]
XLogP3	1.5	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	5	[1]

Note: Experimental properties such as melting point should be confirmed with the certificate of analysis from the specific supplier.

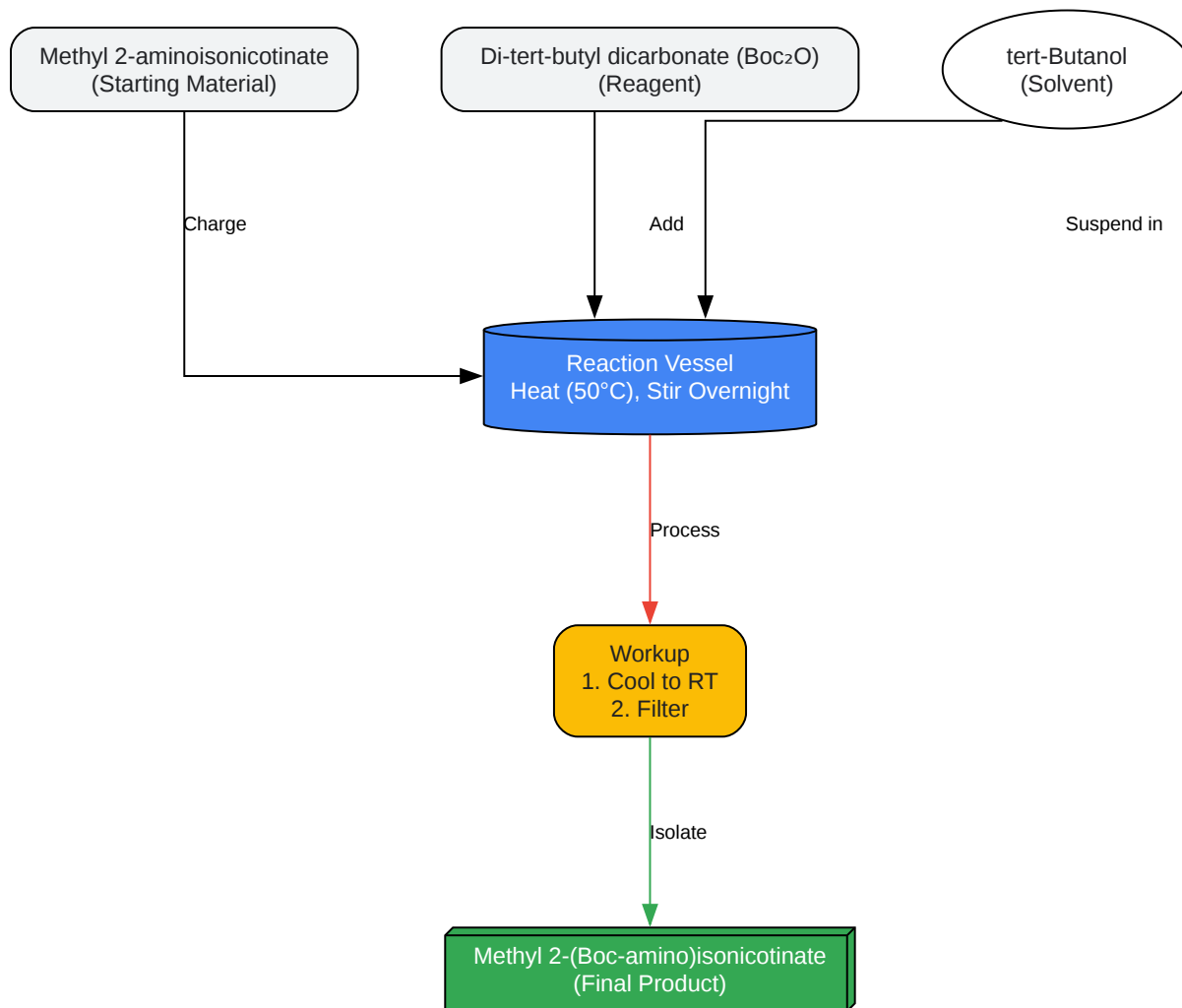
Synthesis and Mechanistic Considerations

The most direct and widely employed synthesis of Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate involves the N-acylation of its corresponding free amine precursor, Methyl 2-aminoisonicotinate.

Synthesis Principle

The reaction proceeds via the nucleophilic attack of the amino group on Methyl 2-aminoisonicotinate onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc_2O). This process is a standard method for installing the Boc protecting group. The choice of solvent and temperature is critical for achieving high conversion and purity. A solvent like tert-butanol is often used, and moderate heating (e.g., 50°C) is applied to increase the reaction rate without promoting the thermal decomposition of Boc_2O .^[2] The reaction is typically self-terminating as the product's amine is no longer nucleophilic, making it a clean and high-yielding transformation.

Synthetic Workflow Diagram



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Sources

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